molecular formula C11H16ClNO2 B12973400 Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride

Cat. No.: B12973400
M. Wt: 229.70 g/mol
InChI Key: NZXQWBYHGRHWDZ-PPHPATTJSA-N
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Description

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a 2,5-dimethylphenyl substituent. This compound belongs to a class of synthetic intermediates used in pharmaceuticals, agrochemicals, and asymmetric synthesis. Its structure comprises a methyl ester group, an amino group, and a substituted aromatic ring, which collectively influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(2,5-dimethylphenyl)acetate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H/t10-;/m0./s1

InChI Key

NZXQWBYHGRHWDZ-PPHPATTJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final compound is then purified using recrystallization techniques to obtain a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact:

  • Electron-withdrawing groups (e.g., fluoro) : Improve metabolic stability and alter electronic density for nucleophilic reactions .
  • Methoxy groups : Introduce hydrogen-bonding capacity, affecting solubility and target binding .

Biological Activity

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is an amino acid derivative that has garnered attention for its significant biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a methyl ester group, an amino group, and a substituted phenyl ring with two methyl groups at the 2 and 5 positions. Its molecular formula is C12H17ClN2O2C_{12}H_{17}ClN_{2}O_2, with a molecular weight of approximately 229.70 g/mol. The unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

This compound exhibits a variety of biological activities, primarily through its interactions with enzymes and receptors. Research indicates that it can function as both an inhibitor and activator of specific molecular targets, modulating their activity and leading to various biological effects.

Key Mechanisms Include:

  • Enzyme Modulation : The compound has been shown to influence enzyme mechanisms, affecting metabolic pathways and cellular functions.
  • Protein-Ligand Interactions : It plays a role in studying protein-ligand interactions, which are crucial for drug design and understanding disease mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen TypeMIC (µg/mL)Reference
Staphylococcus aureus 4
Escherichia coli 8
Candida albicans 16

This data suggests that the compound could be explored further as a potential antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer) 10
A549 (Lung Cancer) 12
HCT-116 (Colorectal Cancer) 8

These findings indicate its potential as a lead compound in cancer therapy development.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Antibacterial Efficacy : A study assessed the compound's effectiveness against antibiotic-resistant strains of bacteria. Results showed that it significantly reduced bacterial load in infected models compared to controls.
  • Cancer Cell Line Studies : In another study, this compound was tested on various cancer cell lines to evaluate its cytotoxicity and mechanism of action. The results indicated that it induces apoptosis through ROS generation, leading to cell death.

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